Ganoderenic acid c Ganoderenic acid c Ganoderenic acid C is a triterpene that has been found in G. lucidum. It is cytotoxic to H460 cancer cells (IC50 = 93 µM).
Ganoderenic acid C is a triterpenoid.
Brand Name: Vulcanchem
CAS No.: 100665-42-7
VCID: VC0012102
InChI: InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)
SMILES: CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
Molecular Formula: C30H44O7
Molecular Weight: 516.7 g/mol

Ganoderenic acid c

CAS No.: 100665-42-7

Cat. No.: VC0012102

Molecular Formula: C30H44O7

Molecular Weight: 516.7 g/mol

* For research use only. Not for human or veterinary use.

Ganoderenic acid c - 100665-42-7

Specification

CAS No. 100665-42-7
Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
IUPAC Name 2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid
Standard InChI InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)
Standard InChI Key DIEUZIPSDUGWLD-UHFFFAOYSA-N
Isomeric SMILES CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
SMILES CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
Canonical SMILES CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O

Introduction

Chemical Properties and Structure

Basic Chemical Information

Ganoderenic acid C is characterized by the following chemical properties:

PropertyValue
Chemical NameGanoderenic acid C
CAS Number100665-42-7
Molecular FormulaC30H44O7
Molecular Weight516.67 g/mol
Chemical StructureLanostane-type triterpenoid with C-20/C-22 double bond
IUPAC Name(20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid

The compound is classified as a lanostane-type triterpenoid featuring a 5α-lanosta-8,20(22)-diene skeleton with hydroxyl groups at positions C-3, C-7, and C-15, oxo groups at positions C-11 and C-23, and a carboxylic acid group at C-26 .

Structural Characteristics

Ganoderenic acid C possesses several key structural elements:

  • A pentacyclic triterpene core structure

  • A characteristic C-20/C-22 double bond (setting it apart from ganoderic acids)

  • Three hydroxyl groups (3β, 7β, 15α positions)

  • Two ketone groups (C-11 and C-23)

  • A carboxylic acid side chain (C-26)

The presence of multiple functional groups, including hydroxyl, carbonyl, and carboxylic acid moieties, contributes to the compound's biological activities and pharmacological potential. The hydroxylation pattern is particularly significant, as the pharmacological effects of triterpenoids from Ganoderma species are closely related to the hydroxylation of their structures .

Sources and Biosynthesis

Natural Sources

Ganoderenic acid C is primarily found in the fruiting bodies and mycelia of Ganoderma lucidum. This medicinal mushroom grows on hardwood trees, particularly on dead or dying deciduous trees like maples. While Ganoderma lucidum is the primary source, related Ganoderma species may also contain this compound or its structural analogs.

Biosynthetic Pathway

The biosynthesis of triterpenoids in Ganoderma species, including ganoderenic acid C, follows the mevalonate pathway leading to lanosterol formation, which serves as a precursor for subsequent modifications. The pathway involves:

  • Formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway

  • Condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP)

  • Dimerization of FPP to squalene

  • Oxidation and cyclization of squalene to lanosterol

  • Series of oxidations, reductions, and other modifications to yield various triterpenoids including ganoderenic acid C

Factors Affecting Biosynthesis

The biosynthesis of triterpenoids in Ganoderma lucidum, including ganoderenic acid C, is influenced by various factors:

  • Environmental stressors and elicitors can enhance the production of these compounds

  • Signal molecules including reactive oxygen species (ROS), jasmonic acid (JA), calcium ions (Ca²⁺), and nitric oxide (NO) play roles in regulating biosynthesis

  • The addition of elicitors has been demonstrated to have a positive correlation with triterpenoid accumulation in G. lucidum

This understanding of biosynthetic regulation has potential applications for optimizing the production of ganoderenic acid C and related compounds for research and therapeutic purposes.

Pharmacological Activities

Potential ActivityDescriptionRelated Evidence
Anti-inflammatoryMay inhibit inflammatory pathwaysRelated ganoderic acids suppress TNF-α production
ImmunomodulatoryMay enhance immune functionGanoderic acid C2 improves immunity in immunosuppressed models
Anti-tumorPotential anti-cancer propertiesTriterpenoids from G. lucidum demonstrate anti-tumor effects
Anti-viralPossibly inhibits viral replicationG. lucidum triterpenoids show anti-viral activities
HepatoprotectiveMay protect liver functionTriterpenoids demonstrate hepatoprotective effects

It should be noted that while these activities have been documented for related compounds, further research is needed to confirm and characterize the specific pharmacological profile of ganoderenic acid C.

Molecular Mechanisms

The molecular mechanisms underlying the bioactivities of Ganoderma triterpenoids provide context for understanding potential mechanisms of ganoderenic acid C:

  • Modulation of signaling pathways:

    • Related compounds have been shown to suppress NF-κB signaling

    • Partial suppression of AP-1 and MAPK signaling pathways has been observed

    • STAT3 has been identified as a potential target for triterpenoids from Ganoderma

  • Effects on immune response:

    • Related ganoderic acids can suppress TNF-α production by macrophages and peripheral blood mononuclear cells

    • Involvement in immune response-activating cell surface receptor signaling pathways

  • Cellular effects:

    • Influence on protein serine/threonine kinase activity

    • Effects on regulation of inflammatory responses

    • Modulation of cell-cell junctions and membrane regions

Research Progress and Future Directions

Current Research Status

Research on ganoderenic acid C is still developing. While significant advances have been made in understanding the general properties and activities of Ganoderma triterpenoids, specific studies focused on ganoderenic acid C are relatively limited compared to some other ganoderic acids.

Current research approaches include:

  • Bioinformatics analysis and molecular docking to predict target interactions

  • In vitro studies of immunomodulatory and anti-inflammatory effects

  • Animal models to evaluate therapeutic potential

Challenges in Research

Several challenges exist in the study of ganoderenic acid C:

  • Limited natural availability necessitates efficient extraction and purification methods

  • Structural complexity makes chemical synthesis challenging

  • Diverse mechanisms of action require multifaceted research approaches

  • Need for standardization of extraction and testing methods across studies

Future Research Directions

Future research on ganoderenic acid C may focus on:

  • Detailed structure-activity relationship studies to understand how structural features contribute to biological activities

  • Development of semi-synthetic derivatives with enhanced bioavailability or potency

  • Clinical studies to evaluate potential therapeutic applications

  • Exploration of synergistic effects with other bioactive compounds from Ganoderma lucidum

  • Investigation of production enhancement through biotechnological approaches, including elicitation strategies

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